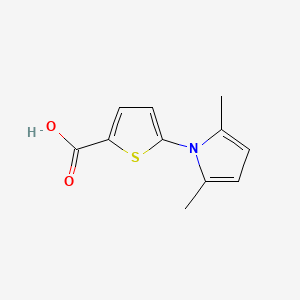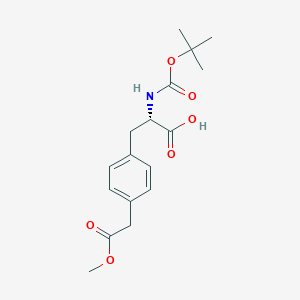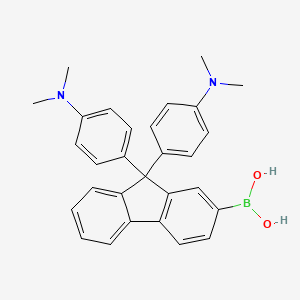
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is a boronic acid derivative that features a fluorene core substituted with dimethylamino groups and boronic acid functionality
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction involving fluorene and an appropriate alkylating agent.
Introduction of dimethylamino groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction, where the fluorene core reacts with dimethylamine.
Boronic acid functionality:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of boronate esters.
Substitution: Formation of biaryl compounds.
科学的研究の応用
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Sensors: The compound’s boronic acid functionality allows it to bind with diols, making it useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: It is explored for its potential in drug delivery systems and as a building block for designing new therapeutic agents.
作用機序
The mechanism of action of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the dimethylamino groups enhance the compound’s electron-donating properties, facilitating its use in organic electronics.
類似化合物との比較
(9,9-Bis(4-hydroxyphenyl)-9H-fluoren-2-yl)boronic acid: This compound features hydroxyl groups instead of dimethylamino groups, making it less electron-donating but more suitable for hydrogen bonding interactions.
(9,9-Bis(4-diphenylamino)phenyl)-9H-fluoren-2-yl)boronic acid: This compound has diphenylamino groups, which provide different electronic properties compared to dimethylamino groups.
Uniqueness: (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is unique due to its combination of boronic acid functionality and strong electron-donating dimethylamino groups, making it highly effective in applications requiring both properties, such as in organic electronics and sensor development.
特性
CAS番号 |
817642-15-2 |
|---|---|
分子式 |
C29H29BN2O2 |
分子量 |
448.4 g/mol |
IUPAC名 |
[9,9-bis[4-(dimethylamino)phenyl]fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C29H29BN2O2/c1-31(2)23-14-9-20(10-15-23)29(21-11-16-24(17-12-21)32(3)4)27-8-6-5-7-25(27)26-18-13-22(30(33)34)19-28(26)29/h5-19,33-34H,1-4H3 |
InChIキー |
DWAQYSUDERVGHX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


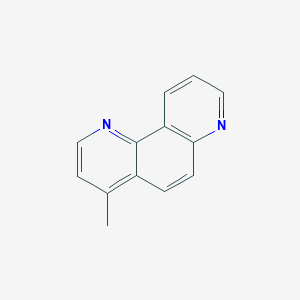
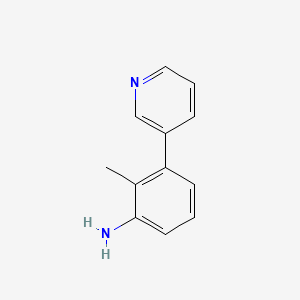
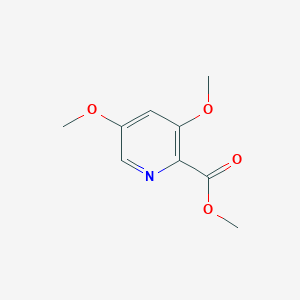

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)

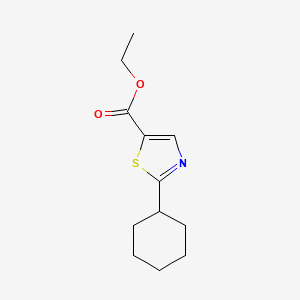


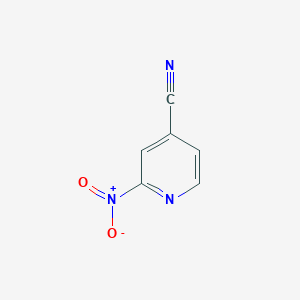
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
